spectroscopic data for (3,5-Difluorophenylethynyl)trimethylsilane
spectroscopic data for (3,5-Difluorophenylethynyl)trimethylsilane
An In-Depth Technical Guide to the Spectroscopic Characterization of (3,5-Difluorophenylethynyl)trimethylsilane
This guide provides a comprehensive analysis of the , a valuable building block in organic synthesis, particularly in the development of functional materials and pharmaceutical compounds. The data presented herein is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's structural features for reaction planning, material design, and quality control.
Molecular Structure and Significance
(3,5-Difluorophenylethynyl)trimethylsilane belongs to the class of organosilane compounds, which are widely utilized in cross-coupling reactions, as protecting groups, and as precursors to advanced materials. The presence of the difluorophenyl group introduces specific electronic properties and potential sites for further functionalization, while the trimethylsilyl (TMS) group offers stability and utility in reactions like the Sonogashira coupling. Accurate spectroscopic characterization is paramount to confirming the identity and purity of the molecule before its application in complex synthetic pathways.
Caption: Molecular structure of (3,5-Difluorophenylethynyl)trimethylsilane.
Spectroscopic Data Summary
The structural identity of (3,5-Difluorophenylethynyl)trimethylsilane is unequivocally confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The data is summarized in the table below.
| Technique | Parameter |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.02–6.96 (m, 2H, Ar-H), 6.83–6.78 (m, 1H, Ar-H), 0.27 (s, 9H, Si(CH₃)₃).[1] |
| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): 162.6 (dd, J = 247.2, 13.2 Hz), 125.8, 114.9 (d, J = 26.2 Hz), 104.7 (t, J = 25.5 Hz), 102.4, 96.8, -0.25 (Si(CH₃)₃).[1] |
| FT-IR | (ATR) ν (cm⁻¹): 2360 (C≡C stretch).[1] |
| HRMS | (ESI) m/z: [M]⁺ calculated for C₁₁H₁₂F₂Si: 210.0676; found: 210.0677.[1] |
In-Depth Spectroscopic Analysis
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a clear initial assessment of the molecule's proton environments.
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Trimethylsilyl (TMS) Protons: The most prominent signal is a sharp singlet at 0.27 ppm , integrating to 9 protons.[1] This is the characteristic chemical shift for the nine equivalent protons of the trimethylsilyl group. Its upfield position is due to the electropositive nature of silicon, and its singlet nature confirms the free rotation around the Si-C bonds.
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Aromatic Protons: The aromatic region displays two multiplets between 6.78 and 7.02 ppm .[1] The multiplet at 7.02–6.96 ppm corresponds to the two equivalent protons ortho to the ethynyl group (H-2, H-6). The multiplet at 6.83–6.78 ppm corresponds to the single proton para to the ethynyl group (H-4). The complex splitting pattern (multiplet, 'm') arises from both proton-proton (H-H) and proton-fluorine (H-F) coupling.
Carbon-¹³C NMR Spectroscopy
The ¹³C NMR spectrum, including C-F coupling, is the most definitive tool for confirming the substitution pattern of the aromatic ring. All chemical shifts are reported relative to a tetramethylsilane (TMS) standard at 0.0 ppm.[2][3]
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Trimethylsilyl Carbons: A signal appears at -0.25 ppm , characteristic of the methyl carbons attached to the silicon atom.[1]
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Alkynyl Carbons: Two signals at 102.4 and 96.8 ppm are assigned to the sp-hybridized carbons of the alkyne.[1] The carbon attached to the silicon (Cα) is typically more shielded than the carbon attached to the aromatic ring (Cβ).
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Aromatic Carbons:
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The signal at 162.6 ppm exhibits a large doublet of doublets splitting with coupling constants (J) of 247.2 Hz and 13.2 Hz .[1] This large one-bond coupling constant (¹JCF) is unequivocal proof of carbons directly bonded to fluorine (C-3, C-5). The smaller two-bond coupling (²JCCF) arises from coupling to the adjacent fluorine atom.
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The signal at 114.9 ppm shows a doublet with J = 26.2 Hz , consistent with the ortho carbons (C-2, C-6) being coupled to the two fluorine atoms (²JCF).[1]
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The signal at 104.7 ppm appears as a triplet with J = 25.5 Hz .[1] This is characteristic of the para carbon (C-4), which is coupled to both fluorine atoms three bonds away (³JCF).
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The signal at 125.8 ppm is assigned to the ipso-carbon (C-1) attached to the alkyne group.[1]
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Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
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C≡C Stretch: A sharp absorption is observed at 2360 cm⁻¹ .[1] This is attributed to the carbon-carbon triple bond stretching vibration. While typically found in the 2100-2260 cm⁻¹ range, its position can be influenced by conjugation and substitution.
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Si-C Vibrations: Strong bands corresponding to the Si-(CH₃)₃ group are expected and are crucial for confirmation. These typically include a strong band for the symmetric deformation (umbrella mode) around 1250 cm⁻¹ and Si-C stretching vibrations around 840 cm⁻¹ .[4]
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Aromatic Vibrations: C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region.[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the most accurate determination of the elemental composition of the molecule. The analysis was performed using Electrospray Ionization (ESI).
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Molecular Ion Peak: The experimentally determined mass-to-charge ratio (m/z) of 210.0677 is in excellent agreement with the calculated value of 210.0676 for the molecular formula C₁₁H₁₂F₂Si.[1] This high degree of accuracy (<5 ppm error) confirms the elemental composition and, by extension, the molecular weight.
Experimental Protocols
The following protocols describe the general procedures for the synthesis and spectroscopic characterization of (3,5-Difluorophenylethynyl)trimethylsilane.
Synthesis Protocol
This procedure is adapted from a general method for the silylation of terminal acetylenes.[1]
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Reagent Preparation: To a reaction vessel, add the catalyst (e.g., NHC-based catalyst, 0.006 mmol) and Sodium Hydride (0.015 mmol).
-
Addition of Acetylene: Add the terminal acetylene, 1-ethynyl-3,5-difluorobenzene (0.3 mmol), to the vessel.
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Initiation: Add trifluoromethyl trimethylsilane (0.45 mmol) to the suspension.
-
Reaction: Stir the resulting suspension at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup: Dilute the reaction mixture with hexane (2 mL).
-
Purification: Pass the diluted mixture through a short column of silica gel.
-
Isolation: Remove the solvent under reduced pressure to yield the pure (3,5-Difluorophenylethynyl)trimethylsilane product.[1]
Spectroscopic Characterization Workflow
Caption: General workflow for the synthesis and spectroscopic analysis.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to residual solvent signals or internal tetramethylsilane (TMS).[5]
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FT-IR Spectroscopy: The IR spectrum was recorded using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]
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High-Resolution Mass Spectrometry: HRMS analysis was performed on a Q-TOF Premier spectrometer using ESI.[1]
Conclusion
The collective spectroscopic data provides an unambiguous structural confirmation of (3,5-Difluorophenylethynyl)trimethylsilane. The ¹H and ¹³C NMR spectra precisely define the connectivity and substitution pattern, with C-F coupling constants serving as a powerful diagnostic tool. FT-IR confirms the presence of key functional groups, and HRMS validates the elemental composition with high fidelity. This comprehensive dataset serves as a reliable reference for researchers utilizing this compound in further scientific endeavors.
References
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Kaur, H. et al. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. Available at: [Link]
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Kupryakov, A. et al. (2018). IR Spectrum of Trimethyl(phenyl)silane. ResearchGate. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available at: [Link]
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ResearchGate. (n.d.). The FTIR spectra of α-SiCN:H film deposited by trimethylsilane (3MS).... Available at: [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available at: [Link]
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- 3. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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